molecular formula C9H14N2O B13609800 {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine

{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine

Cat. No.: B13609800
M. Wt: 166.22 g/mol
InChI Key: OFHUXDHIAGWVIU-UHFFFAOYSA-N
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Description

{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine is an organic compound with the molecular formula C9H14N2O It features a furan ring substituted with a 2-methylcyclopropyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine typically involves the reaction of 5-(2-methylcyclopropyl)furan-2-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced nitrogen species.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce amines. Substitution reactions can lead to various halogenated or nitrated derivatives.

Scientific Research Applications

{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}amine: Similar structure but with an amine group instead of a hydrazine moiety.

    {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}azide: Similar structure but with an azide group instead of a hydrazine moiety.

Uniqueness

{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine is unique due to the presence of both a furan ring and a hydrazine moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

[5-(2-methylcyclopropyl)furan-2-yl]methylhydrazine

InChI

InChI=1S/C9H14N2O/c1-6-4-8(6)9-3-2-7(12-9)5-11-10/h2-3,6,8,11H,4-5,10H2,1H3

InChI Key

OFHUXDHIAGWVIU-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)CNN

Origin of Product

United States

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